molecular formula C6H8BrNO B6183757 rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans CAS No. 2624109-09-5

rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans

Cat. No.: B6183757
CAS No.: 2624109-09-5
M. Wt: 190
InChI Key:
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Description

rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications in various fields. This compound is characterized by its oxane ring, a bromine atom, and a nitrile group, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of oxane with bromine in the presence of a suitable catalyst to form the bromo derivative

Industrial Production Methods

Industrial production of rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The oxane ring can be oxidized to form oxirane or other oxygenated derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Substitution: Sodium cyanide or potassium cyanide for nitrile introduction.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: m-Chloroperbenzoic acid (m-CPBA).

Major Products

The major products formed from these reactions include various substituted oxane derivatives, amines, and oxygenated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans involves its interaction with specific molecular targets, depending on the context of its use. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the nitrile group is converted to an amine, altering the compound’s reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    rac-(2R,3S)-3-bromooxolane-2-carbonitrile, trans: Similar structure but with an oxolane ring.

    rac-(2R,3S)-3-bromo-2-ethynyloxane, trans: Contains an ethynyl group instead of a nitrile group.

Properties

CAS No.

2624109-09-5

Molecular Formula

C6H8BrNO

Molecular Weight

190

Purity

95

Origin of Product

United States

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